(5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a pyridine ring substituted with a chloro group and a pyrazolyl group, along with a boronic acid functional group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using pyrazole and an appropriate leaving group on the pyridine ring.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group participates in cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Substitution Reactions: Products vary depending on the nucleophile used, leading to a diverse range of substituted pyridine derivatives.
Scientific Research Applications
(5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicine: May be used in the development of new pharmaceuticals, especially those targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinylboronic acid
- 1H-Pyrazole-4-boronic acid
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
(5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a chloro group and a pyrazolyl group on the pyridine ring allows for versatile functionalization and the formation of complex molecular architectures.
Properties
Molecular Formula |
C8H7BClN3O2 |
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Molecular Weight |
223.42 g/mol |
IUPAC Name |
(5-chloro-6-pyrazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BClN3O2/c10-7-4-6(9(14)15)5-11-8(7)13-3-1-2-12-13/h1-5,14-15H |
InChI Key |
OZTIHHHTZWWDLY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2C=CC=N2)Cl)(O)O |
Origin of Product |
United States |
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